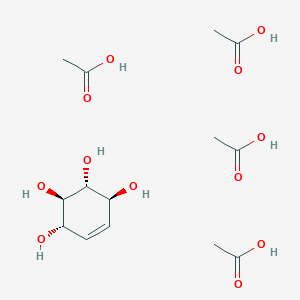
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a compound with a unique structure that combines the properties of acetic acid and a cyclohexene ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of oxidation reactions. One common method involves the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation and cleavage of the double bond, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetrol.
Scientific Research Applications
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Lacks the acetic acid moiety but has similar hydroxyl group arrangement.
Cyclohexene-1,2,3,4-tetrol: Similar structure but without the acetic acid component.
Acetic acid;cyclohexane-1,2,3,4-tetrol: Similar but with a saturated cyclohexane ring.
Uniqueness
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is unique due to the presence of both acetic acid and a cyclohexene ring with multiple hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189389-04-6 |
|---|---|
Molecular Formula |
C14H26O12 |
Molecular Weight |
386.35 g/mol |
IUPAC Name |
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4.4C2H4O2/c7-3-1-2-4(8)6(10)5(3)9;4*1-2(3)4/h1-10H;4*1H3,(H,3,4)/t3-,4-,5+,6+;;;;/m0..../s1 |
InChI Key |
PFBIFYGTDMTYEJ-ZRRPIIKPSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
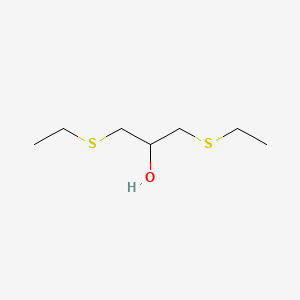

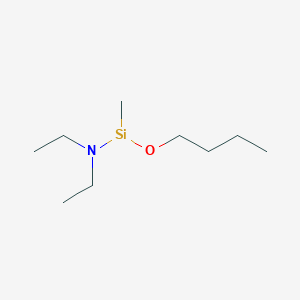
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
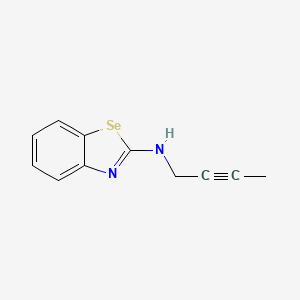
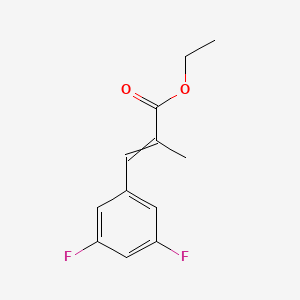
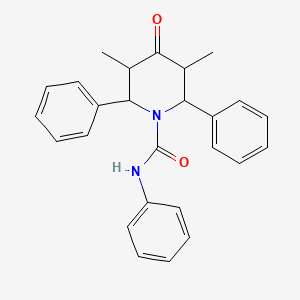
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
